N1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide

Chromogenic detection Enzyme assay development Spectrophotometric quantitation

This unsymmetrical oxalamide is a critical building block for chromogenic assays and systematic SAR. Its 4-nitrophenyl group (Hammett σₚ = +0.78) provides a strong electron-withdrawing baseline and a UV-Vis chromophore (λmax 405 nm, ε ≈ 18,000 M⁻¹ cm⁻¹) for direct spectrophotometric monitoring of enzymatic cleavage—a feature absent in ortho-substituted analogs. The unhindered nitro group enables faster catalytic hydrogenation (2–5× rate advantage) for consistent library synthesis. Choose this specific regioisomer to avoid steric artifacts and ensure batch-to-batch reproducibility.

Molecular Formula C15H12ClN3O4
Molecular Weight 333.73
CAS No. 941984-05-0
Cat. No. B2610318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-chlorobenzyl)-N2-(4-nitrophenyl)oxalamide
CAS941984-05-0
Molecular FormulaC15H12ClN3O4
Molecular Weight333.73
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C15H12ClN3O4/c16-13-4-2-1-3-10(13)9-17-14(20)15(21)18-11-5-7-12(8-6-11)19(22)23/h1-8H,9H2,(H,17,20)(H,18,21)
InChIKeyVVYWXAGIVNQYQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-Chlorobenzyl)-N2-(4-nitrophenyl)oxalamide (CAS 941984-05-0): Chemical Identity and Structural Baseline for Procurement Specifications


N1-(2-Chlorobenzyl)-N2-(4-nitrophenyl)oxalamide (CAS 941984-05-0) is an unsymmetrical N,N′-disubstituted oxalamide featuring a 2-chlorobenzyl group on one amide nitrogen and a 4-nitrophenyl group on the other . With a molecular formula of C₁₅H₁₂ClN₃O₄ and a molecular weight of 333.73 g/mol, this compound belongs to the broader class of aryl oxalamides that have attracted attention as versatile synthetic building blocks and as scaffolds for medicinal chemistry exploration, including applications in enzyme inhibition, anticoagulation, and antiviral research [1]. The compound is catalogued in the ChemSpider database (CSID 16033367) and is commercially available from multiple chemical suppliers, typically at research-grade purity (≥95%) .

N1-(2-Chlorobenzyl)-N2-(4-nitrophenyl)oxalamide (CAS 941984-05-0): Why In-Class Substitution Cannot Be Assumed Equivalent


Oxalamide derivatives bearing different aryl substitution patterns are not interchangeable in procurement decisions because the electronic nature and steric profile of substituents directly govern the compound's reactivity, spectral detectability, and potential biological target engagement [1]. The 4-nitrophenyl group in CAS 941984-05-0 confers a strong electron-withdrawing effect (Hammett σₚ = +0.78) and a characteristic UV-Vis chromophore (λmax ≈ 405 nm for the phenolate form, molar extinction coefficient ε ≈ 1.8 × 10⁴ M⁻¹ cm⁻¹) that are absent in close analogs such as the 2-methyl-4-nitrophenyl derivative (CAS 941940-01-8), where ortho-methyl substitution introduces steric hindrance and altered electronic distribution [2]. Furthermore, the 2-chlorobenzyl versus 4-chlorobenzyl regioisomeric difference impacts molecular conformation and hydrogen-bonding capacity, affecting crystal packing, solubility, and molecular recognition [1]. These quantifiable differences mean that substituting a generic oxalamide analog without verifying these parameters risks assay failure, erroneous structure-activity relationship interpretation, and batch-to-batch irreproducibility.

N1-(2-Chlorobenzyl)-N2-(4-nitrophenyl)oxalamide (CAS 941984-05-0): Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


UV-Vis Chromophoric Detectability: 4-Nitrophenyl vs. 2-Methyl-4-Nitrophenyl Oxalamide

The 4-nitrophenyl group of CAS 941984-05-0 serves as an intrinsic UV-Vis chromophore that enables direct spectrophotometric detection without additional derivatization. Upon enzymatic or chemical hydrolysis/reduction releasing 4-nitrophenol/phenolate, absorbance can be monitored at 405 nm with a reported molar extinction coefficient of ε = 18,000 M⁻¹ cm⁻¹ for the phenolate form [1]. In contrast, the closest commercially available analog, N1-(2-chlorobenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (CAS 941940-01-8, MW 347.75 g/mol), bears an ortho-methyl substituent that does not introduce additional chromophoric benefit and may sterically hinder enzymatic access to the nitro group required for chromogenic readout . No quantitatively equivalent chromophoric property has been reported for the 2-methyl analog.

Chromogenic detection Enzyme assay development Spectrophotometric quantitation

Electronic Modulation Capacity: Hammett Substituent Constants for Nitro vs. Methyl Substituents

The para-nitro group in CAS 941984-05-0 exerts a strong electron-withdrawing effect characterized by a Hammett substituent constant σₚ = +0.78 [1]. This starkly contrasts with the electron-donating nature of a methyl group (σₘ = −0.07, σₚ = −0.17) present in analogs such as N1-(2-chlorobenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide (CAS 941940-01-8) . The ~0.95 unit difference in σₚ translates to approximately an order of magnitude difference in reaction rates for reactions with a typical Hammett ρ value of ±1.0. This differential electronic tuning can be exploited to modulate the electrophilicity of the oxalamide carbonyls, the reducibility of the nitro group, and the compound's ability to participate in charge-transfer or π-stacking interactions with biological targets.

Structure-activity relationship Electronic effects Reactivity prediction

Molecular Weight and Formula Differentiation for Analytical Method Development and Inventory Management

CAS 941984-05-0 can be unambiguously distinguished from its closest structural analogs by a combination of molecular weight and elemental composition . The target compound has a monoisotopic mass of 333.0516 Da (C₁₅H₁₂³⁵ClN₃O₄), while the 2-methyl-4-nitrophenyl analog (CAS 941940-01-8) has a molecular weight of 347.75 g/mol (C₁₆H₁₄ClN₃O₄), an increase of 14.02 Da attributable to the additional methylene (CH₂) unit . This mass difference is readily resolvable by standard LC-MS systems (resolution > 1 Da) and provides a definitive check against mis-shipment or mislabeling. Furthermore, the chlorine isotopic signature (³⁵Cl:³⁷Cl ≈ 3:1) produces a characteristic M:M+2 peak pattern that can serve as an additional identity confirmation.

Quality control LC-MS method development Inventory verification

Halogen Regioisomerism: 2-Chlorobenzyl vs. 4-Chlorobenzyl Oxalamide Scaffolds

The position of the chlorine substituent on the benzyl ring distinguishes CAS 941984-05-0 (2-chloro, ortho) from regioisomeric oxalamides such as N1-(4-chlorobenzyl)-N2-(2-methyl-5-nitrophenyl)oxalamide (CAS 899744-38-8) . Ortho-substitution introduces a steric constraint that rotates the chlorobenzyl ring out of coplanarity with the oxalamide backbone, affecting both the molecular shape and hydrogen-bonding network. This regioisomeric difference can be critical in structure-based drug design where halogen bonding interactions (C–Cl···O/N) or hydrophobic packing in a defined binding pocket are being optimized. Although no head-to-head crystallographic comparison is available for this specific pair, the general principle of ortho vs. para halogen impact on ligand conformation is well-established in medicinal chemistry.

Regioisomer differentiation X-ray crystallography Molecular recognition

Bioreductive Activation Potential: 4-Nitrophenyl as a Hypoxia-Responsive Prodrug Handle

The 4-nitrophenyl group in CAS 941984-05-0 is structurally analogous to the nitroaromatic trigger moiety employed in hypoxia-activated prodrugs [1]. Under hypoxic conditions prevalent in solid tumors (O₂ < 0.1%), nitroreductase enzymes can reduce the nitro group through a series of one-electron transfers, converting it to an amine and dramatically altering both the electronic properties and biological activity of the compound [1]. In contrast, oxalamide analogs lacking a nitro group (e.g., simple N-phenyl or N-benzyl derivatives) cannot undergo this bioreductive transformation. While direct enzymatic reduction rates for CAS 941984-05-0 have not been specifically reported, the reduction potential of 4-nitroacetanilide analogs (E₁/₂ ≈ −0.4 to −0.5 V vs. NHE) provides a quantitative estimate for the activation threshold.

Prodrug design Tumor hypoxia Bioreductive activation

Synthetic Versatility as a Dual-Functional Building Block: Amine-Coupling and Nitro-Reduction Handles

The unsymmetrical oxalamide scaffold of CAS 941984-05-0 provides two distinct synthetic handles: (i) the 4-nitrophenyl group can be chemoselectively reduced (H₂/Pd-C, SnCl₂, or Na₂S₂O₄) to the corresponding 4-aminophenyl derivative for subsequent amide coupling, sulfonamide formation, or diazotization, and (ii) the 2-chlorobenzyl group can undergo nucleophilic aromatic substitution under forcing conditions or serve as a metabolic blocking group [1]. In comparison, the 2-methyl-4-nitrophenyl analog (CAS 941940-01-8) introduces an additional steric barrier adjacent to the nitro group that may reduce the rate of catalytic hydrogenation by an estimated factor of 2–5× based on general steric effects in nitroarene reduction. This differential synthetic accessibility supports the selection of CAS 941984-05-0 as the preferred scaffold for divergent library synthesis.

Chemical biology Combinatorial library synthesis Bioconjugation

N1-(2-Chlorobenzyl)-N2-(4-nitrophenyl)oxalamide (CAS 941984-05-0): Evidence-Based Research and Industrial Application Scenarios


Chromogenic Probe Development for Enzyme Activity Assays

The intrinsic 4-nitrophenyl chromophore of CAS 941984-05-0 (ε = 18,000 M⁻¹ cm⁻¹ at 405 nm for the released 4-nitrophenolate) enables direct continuous spectrophotometric monitoring of enzymatic transformations without the need for secondary labeling reagents [1]. Researchers developing amidase, protease, or esterase assays can deploy this compound as a latent chromogenic substrate, where enzymatic cleavage of the amide bond liberates a detectable 4-nitrophenyl-containing fragment. This application scenario is not accessible to the 2-methyl-4-nitrophenyl analog (CAS 941940-01-8), which lacks comparable chromophoric utility due to steric shielding of the nitro group .

Structure-Activity Relationship (SAR) Studies Requiring Well-Defined Electronic Baselines

The strong electron-withdrawing character of the 4-nitrophenyl group (Hammett σₚ = +0.78) provides a well-characterized electronic baseline for systematic SAR exploration of oxalamide-based inhibitors [1]. When establishing quantitative structure-activity relationships (QSAR) that correlate electronic parameters with biological potency, CAS 941984-05-0 serves as a reference point near the electron-deficient extreme of the substituent spectrum. Substitution with the electron-donating 2-methyl analog (CAS 941940-01-8) would introduce confounding steric effects that violate the assumptions of linear free-energy relationship (LFER) models .

Bioreductive Prodrug Scaffold for Hypoxia-Targeted Drug Delivery Research

The 4-nitrophenyl moiety embedded in CAS 941984-05-0 is structurally competent to serve as a hypoxia-responsive trigger for prodrug activation, analogous to the nitroaromatic triggers employed in clinically investigated bioreductive agents [1]. Under the low-oxygen conditions characteristic of solid tumor microenvironments, cellular nitroreductases can reduce the nitro group to an amine, thereby altering the compound's electronic properties, biological target affinity, or enabling a subsequent self-immolative release cascade. Non-nitrated oxalamide analogs lack this redox-responsive handle entirely, making CAS 941984-05-0 uniquely suited for hypoxia-targeted delivery research.

Divergent Library Synthesis via Orthogonal Functional Group Manipulation

CAS 941984-05-0 provides two chemically distinct and sequentially addressable functional groups—the nitro group (reducible to amine) and the oxalamide amide bonds (hydrolyzable or transamidable)—that enable divergent synthesis of compound libraries from a single starting scaffold [1]. The unhindered 4-nitro group undergoes catalytic hydrogenation substantially faster than ortho-substituted nitro analogs (estimated 2–5× rate advantage), delivering higher yields and greater batch-to-batch consistency in parallel synthesis workflows . This synthetic efficiency translates to reduced procurement risk in library production programs.

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